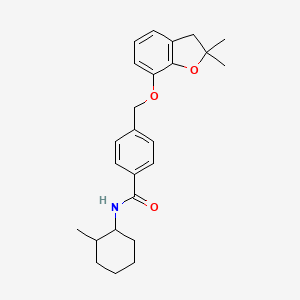

![molecular formula C21H18N2O2S2 B2901533 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide CAS No. 886958-92-5](/img/structure/B2901533.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide” is likely to be an organic compound containing a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazole derivatives generally have high melting points .Scientific Research Applications

Antibacterial Agent

This compound has been synthesized and evaluated as a potential antibacterial agent . The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains . Among all tested compounds, one possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus .

Antifungal Agent

Benzothiazole derivatives, which include this compound, have been associated with antifungal activities . This makes it a potential candidate for the development of new antifungal drugs.

Antiprotozoal Agent

Benzothiazole derivatives have also been associated with antiprotozoal activities . This suggests that this compound could be used in the treatment of diseases caused by protozoa.

Anticancer Agent

This compound has been identified as a potential anti-tumor agent. It could be used in the development of new anticancer drugs, particularly for cancers where overexpression of certain receptors has been observed .

Anti-inflammatory Agent

This compound has been identified as a potential anti-inflammatory agent. It could be used in the development of new drugs for the treatment of inflammatory diseases.

Fluorescent Probe

This compound has been used as a fluorescent probe in scientific experiments. This suggests that it could be used in various types of research that require the use of fluorescent probes.

PET Imaging Agent

This compound has been used as a PET imaging agent. This suggests that it could be used in medical imaging, particularly in PET scans which are used to observe metabolic processes in the body.

COX-2 Expression Study

This compound can be used to study the expression of COX-2 and its role in various pathological conditions. This could provide valuable insights into the role of COX-2 in disease development and progression.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antiprotozoal effects . They have also been associated with inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid originating from cell membrane phospholipids . This inhibition is a common mechanism for anti-inflammatory activity.

Biochemical Pathways

It’s known that benzothiazole derivatives can affect the prostaglandin synthesis pathway . Prostaglandins play key roles in inflammation and pain signaling, so their inhibition can lead to anti-inflammatory effects.

Pharmacokinetics

A study on similar benzothiazole derivatives has shown favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory, antifungal, and antiprotozoal effects . They have also been associated with inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-10-15(25-3)11-9-14)18(12)20-22-16-6-4-5-7-17(16)27-20/h4-11H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPHOWWFZGAGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)

![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide](/img/structure/B2901466.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)

![2-[2-(2-Ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2901472.png)